![molecular formula C12H14BrN3 B12542799 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide CAS No. 652152-18-6](/img/structure/B12542799.png)
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the second position of the pyrimidine ring and a 4-methylphenylmethyl group attached to the nitrogen atom at the first position. The bromide ion serves as the counterion to balance the charge of the pyrimidin-1-ium cation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-aminopyrimidine and 4-methylbenzyl bromide.
Nucleophilic Substitution Reaction: The 2-aminopyrimidine undergoes a nucleophilic substitution reaction with 4-methylbenzyl bromide in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of automated purification systems to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Halide-substituted derivatives, such as chloride or iodide analogs.
科学的研究の応用
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Methylbenzylamine: Shares the 4-methylphenylmethyl group but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: Contains both the amino group and the 4-methyl group but lacks the benzyl moiety.
Uniqueness
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is unique due to the combination of the pyrimidine ring, the amino group, and the 4-methylphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The presence of the bromide ion also influences its reactivity and solubility, making it distinct from other similar compounds.
特性
CAS番号 |
652152-18-6 |
|---|---|
分子式 |
C12H14BrN3 |
分子量 |
280.16 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]pyrimidin-1-ium-2-amine;bromide |
InChI |
InChI=1S/C12H13N3.BrH/c1-10-3-5-11(6-4-10)9-15-8-2-7-14-12(15)13;/h2-8,13H,9H2,1H3;1H |
InChIキー |
KZUVEHWFBKZOAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




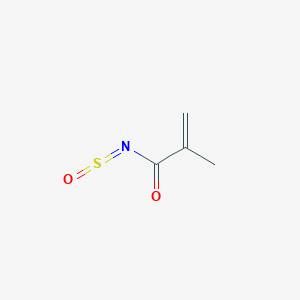
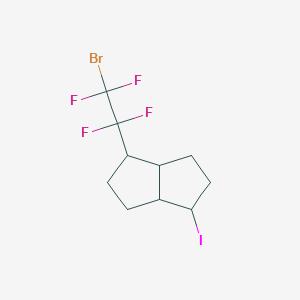
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
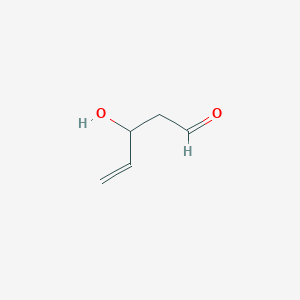
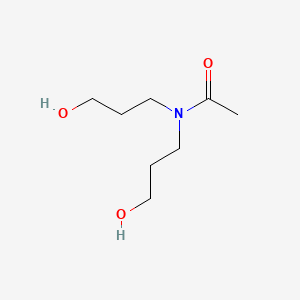
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
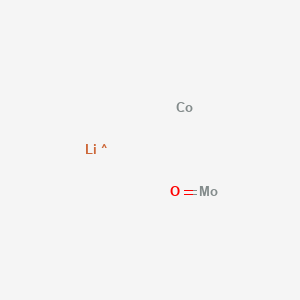
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
